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molecular formula C11H13N5O2 B8627894 ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate

ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate

Cat. No. B8627894
M. Wt: 247.25 g/mol
InChI Key: LBICPNAFJBLEFS-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

Sodium azide (0.712 g, 11.0 mmol) was added to a stirred mixture of triethyl orthoformate (1.95 ml, 11.7 mmol) and ethyl (4-methyl-6-aminopyridin-3-yl)acetate (1.42 g, 7.30 mmol) in acetic acid (10 ml) and the mixture was stirred at 80° C. for 24 h. The reaction mixture was cooled, diluted with water, and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated to provide title compound. LC-MS (IE, m/z): 248 [M+1]+.
Quantity
0.712 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[CH:5](OCC)(OCC)OCC.[CH3:15][C:16]1[CH:21]=[C:20]([NH2:22])[N:19]=[CH:18][C:17]=1[CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]>C(O)(=O)C.O>[CH2:27]([O:26][C:24](=[O:25])[CH2:23][C:17]1[CH:18]=[N:19][C:20]([N:22]2[CH:5]=[N:3][N:2]=[N:1]2)=[CH:21][C:16]=1[CH3:15])[CH3:28] |f:0.1|

Inputs

Step One
Name
Quantity
0.712 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.95 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
1.42 g
Type
reactant
Smiles
CC1=C(C=NC(=C1)N)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(CC=1C=NC(=CC1C)N1N=NN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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